

# Role of IL-17 in chronic inflammation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *IL-17 modulator 5*

Cat. No.: *B15143498*

[Get Quote](#)

An In-depth Technical Guide on the Role of Interleukin-17 in Chronic Inflammation

## Introduction

Interleukin-17 (IL-17) is the signature cytokine of the T helper 17 (Th17) cell subset and a pivotal mediator of chronic inflammation.<sup>[1][2][3]</sup> Initially identified for its role in host defense against extracellular pathogens, particularly fungi and bacteria, the dysregulation of the IL-17 axis is now recognized as a fundamental driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases.<sup>[3][4]</sup> These conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, are often characterized by excessive IL-17 production, leading to sustained tissue inflammation and damage.<sup>[2][5]</sup> This guide provides a comprehensive overview of the IL-17 family, its signaling pathways, its role in specific chronic inflammatory diseases, and the methodologies used to study its function, with a focus on therapeutic implications for researchers and drug development professionals.

## The IL-17 Cytokine and Receptor Family

The IL-17 family consists of six structurally related members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.<sup>[5]</sup> These cytokines exist as disulfide-linked homodimers, with the exception of IL-17A and IL-17F, which can also form a functional heterodimer (IL-17A/F).<sup>[5][6]</sup>

- IL-17A and IL-17F: These are the most studied members and are central to the pathogenesis of many inflammatory diseases.<sup>[6]</sup> They share approximately 50% homology and both signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.<sup>[6]</sup> IL-17A is generally considered more potent than IL-17F.<sup>[6]</sup>

- IL-17C: Produced primarily by epithelial cells like keratinocytes, IL-17C acts in an autocrine manner to amplify inflammatory responses at barrier tissues. It signals through a receptor complex of IL-17RA and IL-17RE.
- Other Members: IL-17B, IL-17D, and IL-17E have distinct roles. IL-17B may be involved in cancer pathophysiology, while little is known about IL-17D. IL-17E (IL-25) is more associated with type 2 immune responses but can also contribute to skin inflammation by promoting the expression of pro-inflammatory cytokines.

These cytokines exert their effects by binding to a family of five receptor subunits (IL-17RA to IL-17RE) that form heterodimeric complexes. The ubiquitous expression of the IL-17RA subunit, which is a common component for the receptors of IL-17A, IL-17F, and IL-17E, highlights its central role in mediating IL-17 signaling.[\[7\]](#)

## The IL-23/Th17/IL-17 Axis

The production of IL-17A and IL-17F is a hallmark of Th17 cells, a distinct lineage of CD4+ T helper cells.[\[8\]](#)[\[9\]](#) The differentiation, expansion, and maintenance of these cells are critically dependent on the cytokine interleukin-23 (IL-23).[\[6\]](#) This relationship forms the IL-23/Th17/IL-17 axis, a key pathogenic pathway in many chronic inflammatory diseases.[\[10\]](#) Dendritic cells and other myeloid cells produce IL-23, which then acts on Th17 cells to promote their survival and effector function, leading to the secretion of IL-17.[\[2\]](#)



[Click to download full resolution via product page](#)

The IL-23/Th17/IL-17 Axis in Chronic Inflammation.

## IL-17 Signaling Pathway

Upon binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex, a conformational change recruits the adaptor protein Act1 (NF- $\kappa$ B activator 1).<sup>[5]</sup> Act1, which possesses E3 ubiquitin ligase activity, then ubiquitinates TRAF6 (TNF receptor-associated factor 6). This event serves as a scaffold for the recruitment of the TAK1 (transforming growth factor- $\beta$ -activated kinase 1) complex, leading to the activation of downstream signaling cascades.<sup>[5]</sup>

The primary pathways activated by IL-17 signaling include:

- **NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells):** A master regulator of inflammation that translocates to the nucleus to induce the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.<sup>[5][11]</sup>

- MAPK (Mitogen-Activated Protein Kinase) pathways: Including p38 and JNK, which contribute to the stabilization of pro-inflammatory mRNA transcripts.[11]
- C/EBP (CCAAT-enhancer-binding proteins): A family of transcription factors that work in concert with NF-κB to drive the expression of inflammatory genes.[5][11]

This signaling cascade results in a robust inflammatory response, characterized by the recruitment of neutrophils and the production of mediators like IL-6, chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases (MMPs).[4][7][12]



[Click to download full resolution via product page](#)

Canonical IL-17 Signaling Pathway.

## Role of IL-17 in Specific Chronic Inflammatory Diseases Psoriasis

Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17/IL-17 axis is considered a central pathogenic driver.<sup>[6][10]</sup> IL-17A, IL-17F, and IL-17C are all elevated in psoriatic lesions.<sup>[6]</sup> These cytokines act directly on keratinocytes, inducing their hyperproliferation and the production of cytokines, chemokines, and antimicrobial peptides that create a pro-inflammatory feedback loop, recruiting more immune cells, particularly neutrophils.<sup>[5][10]</sup> The remarkable efficacy of therapies targeting IL-17 or its receptor has solidified its crucial role in psoriasis.

## Rheumatoid Arthritis (RA)

In RA, IL-17 contributes significantly to joint inflammation and destruction.<sup>[1]</sup> It is found at high levels in the synovial fluid and tissue of RA patients.<sup>[13]</sup> IL-17 stimulates synovial fibroblasts and osteoblasts to produce inflammatory mediators like IL-6 and RANKL (Receptor Activator of NF-κB Ligand).<sup>[13]</sup> The induction of RANKL promotes osteoclastogenesis, leading to the bone erosion characteristic of RA.<sup>[13]</sup> Furthermore, IL-17 promotes angiogenesis in the synovium, which is crucial for the development of the destructive pannus tissue. While IL-17 is a clear contributor, clinical trials of IL-17 inhibitors in RA have shown more modest success compared to psoriasis, suggesting a more complex interplay of cytokines in RA pathogenesis.<sup>[14]</sup>

## Inflammatory Bowel Disease (IBD)

The role of IL-17 in IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), is complex and paradoxical. While Th17 cells and IL-17 are implicated in the chronic inflammation of the gut, therapeutic blockade of IL-17A has been ineffective and in some cases has led to the worsening of CD.<sup>[15]</sup> This suggests a potentially protective role for IL-17A in maintaining intestinal barrier integrity, possibly through the production of antimicrobial peptides.<sup>[15]</sup> In contrast, other IL-17 family members, such as IL-17C, may be more directly pathogenic in IBD.

## Therapeutic Targeting of IL-17 and Clinical Efficacy

The central role of IL-17 in several chronic inflammatory diseases has made it a prime therapeutic target.<sup>[3]</sup> Several monoclonal antibodies that inhibit the IL-17 pathway have been approved and are in clinical use.

| Drug        | Target            | Approved Indications (Selected)                                | Representative Clinical Efficacy (Psoriasis) | Citations      |
|-------------|-------------------|----------------------------------------------------------------|----------------------------------------------|----------------|
| Secukinumab | IL-17A            | Plaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis  | PASI 75 response rates >80%                  | [10],[16],[17] |
| Ixekizumab  | IL-17A            | Plaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis  | PASI 75 response rates ~83-90%               | [10],[16],[18] |
| Brodalumab  | IL-17RA           | Plaque Psoriasis                                               | PASI 75 response rates >80%                  | [10],[16]      |
| Bimekizumab | IL-17A and IL-17F | Plaque Psoriasis, Psoriatic Arthritis, Axial Spondyloarthritis | High rates of skin clearance (PASI 90/100)   | [19]           |

PASI 75/90: Percentage of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index score.

While highly effective in conditions like psoriasis and ankylosing spondylitis, IL-17 inhibitors have been associated with an increased risk of mucocutaneous candidiasis, consistent with IL-17's role in antifungal immunity.<sup>[6]</sup> Additionally, cases of new-onset or exacerbated IBD have been reported, particularly with IL-17A inhibitors.<sup>[19][20][21]</sup>

## Experimental Protocols and Methodologies

Studying the function of IL-17 involves a variety of immunological and molecular biology techniques.

### Protocol 1: Quantification of IL-17 by ELISA

This protocol is used to measure the concentration of secreted IL-17 in biological samples, such as cell culture supernatants or serum.[22]

**Objective:** To quantify IL-17A protein levels from stimulated peripheral blood mononuclear cells (PBMCs).

**Methodology:**

- **PBMC Isolation:** Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- **Cell Culture and Stimulation:** Culture the isolated PBMCs (e.g., at  $1 \times 10^6$  cells/mL) in complete RPMI-1640 medium. Stimulate the cells to produce cytokines by adding anti-CD3 (1  $\mu\text{g}/\text{mL}$ ) and anti-CD28 (1  $\mu\text{g}/\text{mL}$ ) antibodies.[23]
- **Incubation:** Incubate the cells for 72-96 hours at 37°C in a 5% CO<sub>2</sub> incubator.[23]
- **Supernatant Collection:** Centrifuge the cell culture plates and carefully collect the supernatant, avoiding the cell pellet. Store supernatants at -80°C until analysis.
- **ELISA (Enzyme-Linked Immunosorbent Assay):**
  - Use a commercial human IL-17A ELISA kit, following the manufacturer's instructions.
  - Briefly, coat a 96-well plate with a capture antibody specific for IL-17A.
  - Add standards (with known IL-17A concentrations) and collected supernatants to the wells.
  - After incubation and washing, add a biotinylated detection antibody.
  - Add a streptavidin-horseradish peroxidase (HRP) conjugate.
  - Add a substrate (e.g., TMB) and stop the reaction.
  - Read the absorbance at 450 nm using a microplate reader.

- Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-17A in the samples.

## Protocol 2: Intracellular Cytokine Staining (ICS) for Th17 Cell Identification

ICS is a flow cytometry-based method used to identify and quantify cells producing a specific cytokine, such as IL-17A, at a single-cell level.[\[22\]](#)

Objective: To identify the frequency of IL-17A-producing CD4+ T cells (Th17 cells) in a mixed lymphocyte population.

Methodology:

- Cell Stimulation: Stimulate PBMCs for 4-6 hours with a non-specific T cell activator (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). The inhibitor is crucial as it traps the newly synthesized cytokines within the cell.
- Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD4, to identify the CD4+ T cell population.
- Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin). This step allows antibodies to enter the cell.
- Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody specific for IL-17A.
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Data Analysis: Gate on the CD3+CD4+ lymphocyte population and then determine the percentage of these cells that are positive for IL-17A.



[Click to download full resolution via product page](#)

Workflow for Intracellular Cytokine Staining (ICS).

## Animal Models of IL-17-Driven Inflammation

Animal models are indispensable for studying the *in vivo* function of IL-17 and for the preclinical evaluation of anti-IL-17 therapies.

| Model                                           | Disease Modeled            | Induction Method                                                                                             | Role of IL-17                                                                                                                                   | Citations |
|-------------------------------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Collagen-Induced Arthritis (CIA)                | Rheumatoid Arthritis       | Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen in complete Freund's adjuvant. | IL-17-deficient mice are resistant to CIA. IL-17 promotes joint inflammation, neutrophil recruitment, and bone erosion.                         | [13],[24] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis         | Immunization with myelin-derived peptides (e.g., MOG <sub>35-55</sub> ) in complete Freund's adjuvant.       | Th17 cells are pathogenic and drive CNS inflammation. The role of IL-17A itself can be complex and context-dependent.                           |           |
| Imiquimod (IMQ)-Induced Psoriasis Model         | Psoriasis                  | Daily topical application of imiquimod cream on mouse skin.                                                  | Induces an IL-23/IL-17-dependent skin inflammation that closely mimics human psoriasis, with epidermal thickening and immune cell infiltration. | [5]       |
| DSS-Induced Colitis                             | Inflammatory Bowel Disease | Administration of dextran sulfate sodium (DSS) in drinking water, causing epithelial                         | The role is complex; some studies show blocking IL-17A can be                                                                                   |           |

barrier damage and inflammation. protective, while others suggest a role for IL-17 in mucosal healing.

---

## Conclusion and Future Directions

The discovery of the IL-17 family and the IL-23/Th17 axis has revolutionized our understanding of chronic inflammatory diseases. IL-17 has been validated as a key pathogenic cytokine and a highly successful therapeutic target, particularly in psoriasis and spondyloarthropathies. However, the varied outcomes of IL-17 blockade across different diseases, such as the paradoxical worsening of IBD, underscore the cytokine's complex and context-dependent functions.

Future research will likely focus on:

- Dissecting the distinct roles of different IL-17 family members to allow for more precise therapeutic targeting.
- Understanding the mechanisms of IL-17's protective functions, especially at mucosal barriers, to mitigate adverse effects of its inhibition.
- Identifying biomarkers to predict which patient populations are most likely to respond to anti-IL-17 therapies.
- Exploring dual-cytokine inhibition, such as the simultaneous targeting of IL-17A and IL-17F, which may offer enhanced efficacy.[19]

Continued investigation into the intricate biology of IL-17 will undoubtedly pave the way for novel and improved therapies for a wide range of chronic inflammatory disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The role of interleukin-17 in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-17: A Promising Therapeutic Target In Several Chronic Inflammatory Diseases [brainimmune.com]
- 3. IL-17 in Chronic Inflammation: From Discovery to Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Commentary: IL-17 in Chronic Inflammation: From Discovery to Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of IL-17 in the Pathogenesis and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Th17 Cells in Autoimmune and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. archivesofrheumatology.org [archivesofrheumatology.org]
- 16. Clinical efficacy and safety of anti-IL-17 agents for the treatment of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trials Supporting the Role of the IL-17/IL-23 Axis in Axial Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emjreviews.com [emjreviews.com]
- 19. BIMZELX® (bimekizumab-bkzx) three year rheumatology data at ACR 2025 demonstrated sustained inflammation control in psoriatic arthritis and axial spondyloarthritis | UCB [ucb.com]

- 20. IL-17 inhibitor-associated inflammatory bowel disease: A study based on literature and database analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases [mdpi.com]
- 22. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of IL-17 in chronic inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15143498#role-of-il-17-in-chronic-inflammation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)